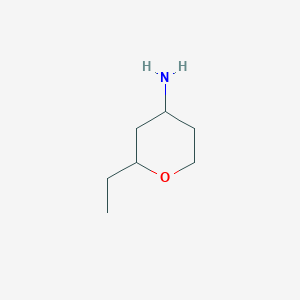

2-Ethyloxan-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7-5-6(8)3-4-9-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZVPCXTWGZXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334147-26-0 | |

| Record name | 2-ethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyloxan 4 Amine

Strategic Design of Synthetic Routes

Approaches via Cyclization Reactions of Precursors

One of the primary strategies for the construction of the 2-Ethyloxan-4-amine scaffold involves the cyclization of appropriately functionalized acyclic precursors. These reactions are designed to form the tetrahydropyran (B127337) ring, with the ethyl and amine functionalities or their precursors already in place or introduced in subsequent steps.

An efficient method for the N-heterocyclization of primary amines with diols can be catalyzed by a Cp*Ir complex, which could be adapted for the synthesis of oxane derivatives. organic-chemistry.org For instance, a diol precursor could be cyclized to form the oxane ring. Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation, offering a rapid and efficient route to cyclic amines. organic-chemistry.org

A plausible synthetic route could involve an intramolecular Williamson ether synthesis. This would typically start with a linear precursor containing a hydroxyl group and a suitable leaving group, positioned to favor a 6-exo-tet cyclization. The ethyl group would be installed at the appropriate position on this precursor, and the amine functionality could be introduced before or after the cyclization.

| Reaction Type | Precursor | Key Reagents/Conditions | Advantages | Potential Challenges |

| Intramolecular Williamson Ether Synthesis | Acyclic haloalcohol | Base (e.g., NaH) | Well-established, good yields | Potential for competing elimination reactions |

| Acid-catalyzed cyclization of an unsaturated alcohol | Acyclic homoallylic alcohol with an ethyl group | Acid catalyst (e.g., H2SO4) | Can set stereocenters | Carbocation rearrangements |

| Tandem Amination/Cyclization | Functionalized allenynes | Cu(I) catalyst | Forms C-N and C-O bonds in one pot | Substrate specific, requires specialized starting materials nih.gov |

Methods Involving Functional Group Interconversions on Oxane Cores

An alternative strategy begins with a pre-formed 2-ethyloxane ring bearing a different functional group at the 4-position, which is then converted into the desired amine. This approach allows for the use of commercially available or readily accessible oxane derivatives.

A common precursor for this strategy is 2-ethyloxan-4-one. The ketone can be converted to an oxime, which is then reduced to the primary amine. This reduction can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Another versatile method is the conversion of a hydroxyl group at the 4-position into the amine. This can be accomplished through a two-step process: activation of the alcohol as a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide followed by reduction. The azide displacement followed by reduction is a reliable method for the synthesis of primary amines. ub.edu

| Starting Material | Intermediate | Key Reagents/Conditions | Outcome |

| 2-Ethyloxan-4-ol | 2-Ethyloxan-4-yl tosylate | 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C or LiAlH4 | This compound |

| 2-Ethyloxan-4-one | 2-Ethyloxan-4-one oxime | 1. H2NOH·HCl; 2. LiAlH4 or Na/EtOH | This compound |

| 2-Ethyloxan-4-carboxylic acid | 2-Ethyloxan-4-yl isocyanate | 1. SOCl2; 2. NaN3 (Curtius rearrangement) | This compound |

Reductive Amination Pathways to Oxan-4-amines

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comnih.gov This one-pot reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, the precursor would be 2-ethyloxan-4-one.

The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly common due to their selectivity for reducing the protonated imine in the presence of the ketone. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. masterorganicchemistry.com

This method is advantageous due to its operational simplicity and the wide availability of starting materials. nih.gov Furthermore, by using ammonia or a protected form of ammonia, a primary amine can be directly installed.

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Conditions |

| 2-Ethyloxan-4-one | Ammonia (or NH4OAc) | Sodium cyanoborohydride (NaBH3CN) | Methanol, pH ~6 |

| 2-Ethyloxan-4-one | Ammonium (B1175870) formate | Formic acid (Leuckart-Wallach reaction) | High temperature |

| 2-Ethyloxan-4-one | Benzylamine (followed by debenzylation) | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane |

Stereoselective Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound is crucial for applications where a specific enantiomer is required, such as in the pharmaceutical industry. This can be achieved through various asymmetric synthetic strategies.

Application of Chiral Auxiliaries in Oxane Formation

Chiral auxiliaries can be employed to control the stereochemistry during the formation of the oxane ring. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

For instance, a chiral auxiliary could be attached to an acyclic precursor to direct an asymmetric cyclization reaction, such as an intramolecular Michael addition or an asymmetric Diels-Alder reaction to form a precursor to the oxane ring. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Asymmetric Catalysis in Amine Introduction

Asymmetric catalysis is a powerful tool for the enantioselective introduction of the amine group. This can be particularly effective in the context of reductive amination. The use of a chiral catalyst can favor the formation of one enantiomer of the final amine product over the other. wikipedia.org

One approach involves the use of a chiral catalyst in the hydrogenation of an enamine derived from 2-ethyloxan-4-one. Chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, are often employed for this purpose.

Alternatively, biocatalysis using enzymes such as imine reductases (IREDs) or aminotransferases can offer high enantioselectivity in the conversion of a ketone to a chiral amine. wikipedia.org These enzymatic methods are often performed under mild conditions and are increasingly being used in the synthesis of chiral amines.

| Asymmetric Strategy | Key Component | Expected Outcome |

| Chiral Auxiliary Directed Cyclization | Evans auxiliary on an acyclic precursor | Diastereoselective formation of the oxane ring |

| Asymmetric Reductive Amination | Chiral catalyst (e.g., Rh-DIPAMP) with H2 | Enantioselective formation of one enantiomer of this compound |

| Biocatalytic Reductive Amination | Imine reductase (IRED) enzyme | Highly enantioselective synthesis of (R)- or (S)-2-Ethyloxan-4-amine |

Optimization of Reaction Parameters and Process Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst and solvent, as well as the control of temperature, pressure, and reaction time.

The selection of an appropriate catalyst and solvent system is critical for achieving high yields and selectivity in the reductive amination of 2-Ethyloxan-4-one.

Catalyst Systems:

A variety of catalyst systems can be employed for this transformation, broadly categorized into heterogeneous and homogeneous catalysts.

Heterogeneous Catalysts: These are widely used due to their ease of separation from the reaction mixture and potential for recycling. Common choices include:

Palladium on Carbon (Pd/C): A versatile and efficient catalyst for hydrogenolysis and hydrogenation reactions.

Raney Nickel (Raney Ni): A cost-effective catalyst, particularly effective for the hydrogenation of nitriles and imines.

Platinum-based catalysts (e.g., PtO₂): Known for their high activity, though often more expensive.

Ruthenium-based catalysts (e.g., Ru/Al₂O₃): Can offer high selectivity under specific conditions. cardiff.ac.uk

Homogeneous Catalysts: While less common for this type of transformation due to separation challenges, certain complexes can offer high selectivity.

Solvent Effects:

The solvent plays a multifaceted role in the reaction, influencing the solubility of reactants, the stability of intermediates, and the activity of the catalyst. The choice of solvent can significantly impact the reaction rate and product distribution.

Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in the reaction by stabilizing charged intermediates and are often used with borohydride reducing agents.

Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), 1,2-Dichloroethane (DCE)): These are commonly used in reductive aminations with hydride reagents like sodium triacetoxyborohydride. commonorganicchemistry.com

The following interactive data table summarizes the hypothetical effect of different catalyst and solvent systems on the yield of this compound, based on typical results for similar reductive aminations.

Interactive Data Table: Effect of Catalyst and Solvent on Yield

| Catalyst System | Solvent | Hypothetical Yield (%) |

| 10% Pd/C | Methanol | 85 |

| Raney Ni | Ethanol | 80 |

| 5% Ru/Al₂O₃ | Tetrahydrofuran | 75 |

| PtO₂ | Acetic Acid | 90 |

| NaBH(OAc)₃ | Dichloromethane | 92 |

The physical parameters of the reaction, including temperature, pressure, and duration, are critical for optimizing the synthesis of this compound.

Temperature: The reaction temperature influences the rate of both imine formation and its subsequent reduction. Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts or catalyst degradation. For many reductive aminations, temperatures in the range of room temperature to 80°C are common. Some studies on similar reactions have shown that temperatures above 140°C may not significantly improve the yield. researchgate.net

Pressure: When using gaseous hydrogen as the reducing agent, pressure is a key parameter. Higher pressures of hydrogen increase its concentration in the reaction mixture, which can lead to faster reaction rates. Typical pressures for catalytic hydrogenation range from atmospheric pressure to 100 bar. Research on related aminations suggests that beyond a certain point, increasing pressure may have a diminished effect on the reaction outcome. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. The optimal reaction time is dependent on the other reaction parameters. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the point of completion and avoid prolonged reaction times that could lead to side reactions.

The interactive data table below illustrates the hypothetical interplay between these parameters on the reaction yield.

Interactive Data Table: Effect of Temperature, Pressure, and Time on Yield

| Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Hypothetical Yield (%) |

| 25 | 1 | 24 | 70 |

| 50 | 10 | 12 | 85 |

| 80 | 50 | 6 | 92 |

| 100 | 50 | 6 | 90 |

| 80 | 100 | 4 | 95 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. chemijournal.com The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org

Key green chemistry considerations for this synthesis include:

Atom Economy: The reductive amination process, particularly when conducted as a one-pot reaction, generally has a high atom economy as most of the atoms from the reactants are incorporated into the final product. rsc.org

Use of Safer Solvents: The selection of solvents with low toxicity and environmental impact is a primary concern. The replacement of halogenated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or ethanol is a desirable goal. researchgate.net

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Heterogeneous catalysts that can be easily recovered and reused are particularly advantageous. rsc.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. acs.org Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy input in the synthesis of heterocyclic compounds. rasayanjournal.co.in

Renewable Feedstocks: While not directly addressed in the immediate synthesis, the principles of green chemistry encourage the use of starting materials derived from renewable resources.

The following table outlines the application of specific green chemistry principles to the synthesis of this compound.

Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | One-pot synthesis minimizes intermediate isolation and purification steps, reducing waste generation. |

| Atom Economy | Reductive amination is an addition reaction with high atom economy. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like sodium cyanoborohydride with safer alternatives such as sodium triacetoxyborohydride. masterorganicchemistry.com |

| Designing Safer Chemicals | The inherent properties of the final product are considered, although this is beyond the scope of synthesis optimization. |

| Safer Solvents and Auxiliaries | Utilizing greener solvents like ethanol or exploring solvent-free reaction conditions. researchgate.net |

| Design for Energy Efficiency | Employing highly active catalysts that allow for lower reaction temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating bio-based routes to the starting material, 2-Ethyloxan-4-one. |

| Reduce Derivatives | One-pot reductive amination avoids the need for protecting groups on the amine. |

| Catalysis | Utilizing recyclable heterogeneous catalysts like Pd/C or Raney Ni. |

| Design for Degradation | Considering the biodegradability of the final product and any byproducts. |

| Real-time analysis for Pollution Prevention | In-process monitoring (e.g., GC, HPLC) to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethyloxan 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR, along with various two-dimensional NMR techniques, provide comprehensive structural information.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-Ethyloxan-4-amine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

Protons Alpha to Oxygen (C2-H and C6-H): The protons attached to the carbons directly bonded to the ring oxygen (C2 and C6) are expected to be deshielded due to the electronegativity of oxygen. These signals are typically observed in the range of δ 3.4–4.5 ppm. The proton at C2, being adjacent to both oxygen and the ethyl group, may show a slightly different chemical shift compared to the proton at C6.

Protons Alpha to Nitrogen (C4-H): The proton directly attached to the carbon bearing the amine group (C4-H) is expected to resonate in the range of δ 2.5–3.5 ppm. This signal's exact position can be influenced by hydrogen bonding and solvent effects, and it may appear as a broad multiplet.

Ring Methylene (B1212753) Protons (C3-H₂ and C5-H₂): The methylene protons at C3 and C5, located between functionalized carbons, are anticipated to appear in the aliphatic region, typically between δ 1.5–2.5 ppm. Their exact chemical shifts and splitting patterns will be complex due to coupling with adjacent protons.

Ethyl Group Protons (-CH₂CH₃):

The methylene protons (-CH₂) adjacent to C2 are expected to resonate as a multiplet in the range of δ 1.5–2.0 ppm.

The terminal methyl protons (-CH₃) are predicted to appear as a triplet in the upfield region, around δ 0.9–1.2 ppm, due to coupling with the adjacent methylene protons.

Amine Protons (-NH₂): The protons of the primary amine group are highly variable in their chemical shift, typically appearing as a broad singlet between δ 1.0–5.0 ppm. Their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange processes. Addition of D₂O to the sample would cause these signals to disappear or significantly broaden, aiding in their identification.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C2-H, C6-H (α to O) | 3.4 – 4.5 | Multiplet |

| C4-H (α to N) | 2.5 – 3.5 | Multiplet (often broad) |

| C3-H₂, C5-H₂ (ring) | 1.5 – 2.5 | Multiplet |

| Ethyl -CH₂- | 1.5 – 2.0 | Multiplet |

| Ethyl -CH₃ | 0.9 – 1.2 | Triplet |

| Amine -NH₂ | 1.0 – 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, signals are typically singlets unless specific decoupling techniques are used.

Carbons Alpha to Oxygen (C2, C6): These carbons, bonded to the ring oxygen, are expected to resonate in the downfield region, typically between δ 65–80 ppm.

Carbon Alpha to Nitrogen (C4): The carbon directly bonded to the amine nitrogen (C4) is anticipated to appear in the range of δ 40–60 ppm, reflecting the deshielding effect of the nitrogen atom.

Ring Methylene Carbons (C3, C5): The methylene carbons C3 and C5 are expected to resonate in the aliphatic region, likely between δ 20–40 ppm, with their exact positions influenced by the adjacent functional groups.

Ethyl Group Carbons:

The methylene carbon (-CH₂) of the ethyl group, attached to C2, is expected to be in the range of δ 15–30 ppm.

The terminal methyl carbon (-CH₃) is predicted to resonate in the upfield region, typically between δ 10–20 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C2, C6 (α to O) | 65 – 80 |

| C4 (α to N) | 40 – 60 |

| C3, C5 (ring CH₂) | 20 – 40 |

| Ethyl -CH₂- | 15 – 30 |

| Ethyl -CH₃ | 10 – 20 |

Advanced Two-Dimensional NMR Techniques

Two-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming structural connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled through three bonds. This would confirm the connectivity within the oxane ring (e.g., coupling between C2-H and C3-H₂, C3-H₂ and C4-H, etc.) and within the ethyl group (CH₂ and CH₃).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates protons directly bonded to carbons. This technique would confirm the assignment of ¹H signals to their respective carbon atoms, for instance, correlating the C4-H signal to the ¹³C signal of C4.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons separated by two or three bonds. This is vital for establishing longer-range connectivity. For this compound, HMBC would be used to confirm the attachment of the ethyl group to C2 (correlating ethyl protons to C2 and potentially C3) and the amine group to C4 (correlating amine protons and C4-H to C3 and C5). It can also help link ring protons to oxygen-bearing carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment reveals through-space correlations between protons that are spatially close, even if they are not directly bonded or coupled through bonds. This technique is particularly useful for determining the relative stereochemistry of the chiral centers at C2 and C4, by identifying spatial proximity between protons on different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides highly accurate mass measurements, allowing for the determination of the precise molecular formula. For this compound (C7H15NO), the calculated monoisotopic mass is approximately 129.1154 Da. An HRMS measurement yielding a mass very close to this value, within a few parts per million, would unequivocally confirm the elemental composition of the compound.

Fragmentation Pattern Analysis through Tandem Mass Spectrometry (MS/MS, CID, EAD)

Fragmentation patterns observed in MS/MS experiments (e.g., Collision-Induced Dissociation - CID, or Electron-Activated Dissociation - EAD) can provide detailed structural insights. For amines, characteristic fragmentation pathways include alpha-cleavage and beta-cleavage.

Molecular Ion (M⁺): The molecular ion peak for C7H15NO is expected at m/z 129. Due to the presence of nitrogen, this peak should have an odd mass-to-charge ratio.

Alpha-Cleavage: Cleavage adjacent to the amine group (C4) is a significant fragmentation pathway for amines. This could involve the cleavage of the C3-C4 bond or the C4-C5 bond. For instance, cleavage of the C3-C4 bond could lead to a fragment containing the ethyl-substituted oxane ring and a radical amine fragment, or vice-versa.

Loss of Small Molecules: Common losses for amines include the loss of ammonia (B1221849) (NH₃, 17 Da) or hydrogen (H, 1 Da).

Ethyl Group Fragmentation: The ethyl substituent can undergo fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da), leading to fragment ions at m/z 114 and m/z 100, respectively.

Ring Fragmentation: The oxane ring itself can undergo cleavage, leading to various acyclic fragments. For example, cleavage of the C-O bonds or C-C bonds within the ring could occur.

Characteristic Amine Fragments: Primary amines often show a characteristic fragment at m/z 30 ([CH₂=NH₂]⁺) resulting from beta-cleavage, although this is not exclusive to primary amines.

Table 3: Potential Key Fragment Ions for this compound in MS/MS

| Fragment Type | Expected m/z | Mass Loss (Da) |

| Molecular Ion (M⁺) | 129 | - |

| Loss of CH₃ radical | 114 | 15 |

| Loss of C₂H₅ radical (ethyl) | 100 | 29 |

| Loss of NH₂ radical | 113 | 16 |

| Loss of NH₃ | 112 | 17 |

| Alpha-cleavage fragment (e.g., C4-NH₂ bond) | ~100-102 | ~27-29 |

| Alpha-cleavage fragment (e.g., C3-C4 bond) | ~100-102 | ~27-29 |

| Characteristic amine fragment | 30 | ~99 |

The combination of these spectroscopic techniques provides a powerful toolkit for the definitive structural characterization of this compound, confirming its molecular formula, connectivity, and potentially its stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides insights into the molecular structure by analyzing the vibrational modes of chemical bonds. These methods are crucial for identifying functional groups and confirming the presence of specific structural features.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a widely used technique for identifying functional groups based on their characteristic absorption of infrared radiation. For this compound, FTIR analysis would be expected to reveal specific absorption bands corresponding to the amine group, the C-H bonds of the alkyl and cyclic portions, and the C-O bond of the ether linkage.

Primary amines, like the one present in this compound, typically exhibit two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch, usually observed in the region of 3300-3500 cm⁻¹ libretexts.orgrockymountainlabs.comtutorchase.com. These bands are often sharp and can be influenced by hydrogen bonding. The C-H stretching vibrations from the ethyl group and the tetrahydropyran (B127337) ring are expected in the 2800-3000 cm⁻¹ range rockymountainlabs.comresearchgate.net. The C-O stretching vibration of the ether linkage in the oxane ring typically appears as a strong band between 1000 and 1300 cm⁻¹, often in the 1085-1150 cm⁻¹ range for cyclic ethers upi.eduuniroma1.itlibretexts.org. Additionally, C-N stretching vibrations for aliphatic amines are generally found between 1000 and 1250 cm⁻¹ libretexts.org. The N-H bending vibration (scissoring) for primary amines is commonly observed around 1550-1650 cm⁻¹ libretexts.orgwikieducator.org.

A representative FTIR data table for this compound, based on these expected absorptions, could be:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450-3300 | N-H Asymmetric & Symmetric Stretching (Amine) | Strong |

| 2970-2850 | C-H Stretching (Aliphatic - Ethyl & Ring) | Strong |

| 1650-1580 | N-H Bending (Scissoring, Amine) | Medium |

| 1470-1450 | C-H Bending (Aliphatic) | Medium |

| 1250-1000 | C-O Stretching (Cyclic Ether) | Strong |

| 1250-1000 | C-N Stretching (Aliphatic Amine) | Medium |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy complements FTIR by probing molecular vibrations that result in a change in polarizability. It is particularly useful for identifying symmetric vibrations and skeletal modes that may be weak or absent in FTIR spectra. For this compound, Raman spectroscopy would provide characteristic signals for the C-C and C-O bonds within the ring and the ethyl substituent, as well as vibrations associated with the amine group.

A hypothetical Raman data table for this compound could include:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3000-2800 | C-H Stretching (Aliphatic) | Strong |

| 1470-1350 | C-H Bending (Aliphatic) | Medium |

| 1250-1000 | C-O Stretching (Cyclic Ether) | Strong |

| 1150-1000 | C-C Stretching (Ring & Ethyl) | Strong |

| 900-800 | C-H Bending (Ring) | Medium |

| 700-500 | C-N Stretching / Ring Deformation | Weak |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy is used to detect compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, typically due to the presence of conjugated π systems or specific functional groups (chromophores). Aliphatic amines and ethers, such as those in this compound, generally lack significant chromophores that absorb in the conventional UV-Vis range (above 200 nm) libretexts.orgnih.govaip.orgresearchgate.net. Their absorption typically occurs in the far-UV region due to n→σ* or σ→σ* transitions, which are not usually informative for structural identification in routine UV-Vis analysis.

Therefore, UV-Vis spectroscopy is unlikely to be a primary tool for the direct structural elucidation of this compound itself. However, it can be employed to detect the presence of UV-absorbing impurities or if the compound is derivatized with a chromophoric tag for analytical purposes, such as in certain quantitative assays for amines nih.gov.

A hypothetical UV-Vis data table for pure this compound would show minimal or no absorption in the standard analytical range:

| Wavelength (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Observation |

| 200-400 | < 100 | Very weak or no significant absorption observed |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, molecular conformation, and crystal packing. For this compound, if it can be crystallized, X-ray diffraction would unequivocally confirm the connectivity of atoms and the spatial arrangement of the ethyl and amine groups relative to the oxane ring.

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain publish.csiro.aunih.gov. X-ray crystallography would reveal whether the ethyl and amine substituents are in axial or equatorial positions, and the relative stereochemistry (cis or trans) between them. Such detailed structural information is vital for understanding the molecule's physical properties and its interactions with other molecules.

While specific X-ray crystallographic data for this compound is not presented here, a typical report would include:

| Parameter | Value (Example) | Significance |

| Crystal System | Monoclinic / Orthorhombic / etc. | Defines the unit cell symmetry. |

| Space Group | P2₁/c / P2₁2₁2₁ / etc. | Specifies the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = X.XX Å, b = Y.YY Å, c = Z.ZZ Å, β = W.W° | Defines the size and shape of the unit cell. |

| Molecular Formula | C₇H₁₅NO | Confirms elemental composition. |

| Molecular Weight | 129.20 g/mol | Calculated molecular weight. |

| Bond Lengths (e.g., C-O) | ~1.43 Å | Precise interatomic distances. |

| Bond Angles (e.g., C-O-C) | ~111° | Precise angles between bonded atoms. |

| Torsion Angles | Varies based on conformation | Describes the rotation around bonds, defining molecular shape. |

| Conformation | Chair conformation, substituents equatorial | Detailed spatial arrangement of atoms and groups. |

| Crystal Packing | Hydrogen bonding, van der Waals forces | Intermolecular interactions and how molecules arrange in the solid state. |

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

This compound possesses two chiral centers at the C2 (bearing the ethyl group) and C4 (bearing the amine group) positions of the oxane ring. This means the molecule can exist as stereoisomers, including enantiomers and diastereomers (cis and trans isomers relative to the ring substituents). Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration of these chiral centers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. When a molecule has a chromophore, it can exhibit Cotton effects (positive or negative peaks) in its ECD spectrum, which are directly related to its absolute configuration mdpi.comnih.govrsc.org. While this compound itself may not possess a strong intrinsic chromophore in the easily accessible UV-Vis region, derivatization or the use of chiral solvating agents can induce CD signals that allow for configuration assignment mdpi.comnih.govresearchgate.net. ORD measures the wavelength-dependent rotation of plane-polarized light.

If specific chiral derivatives or complexes of this compound were studied, an ECD spectrum might reveal characteristic Cotton effects, allowing for the assignment of absolute configuration. For instance, a specific enantiomer might show a positive Cotton effect at a particular wavelength, while its enantiomer would show a negative Cotton effect.

A hypothetical chiroptical data table summarizing potential findings for a specific enantiomer of this compound (e.g., (2R,4R)-2-Ethyloxan-4-amine) might look like this:

| Wavelength (nm) | ECD Signal (Δε, M⁻¹ cm⁻¹) | Optical Rotation ([α]D, deg cm³ dM⁻¹ g⁻¹) | Assignment/Interpretation |

| 220 | +5.2 | +15.0 | Positive Cotton effect, consistent with (2R,4R) configuration |

| 250 | -3.1 | Negative Cotton effect | |

| 300 | +1.8 | Positive Cotton effect |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyloxan 4 Amine

Reactivity of the Amine Functionality

The primary amine group is the most reactive site in the 2-Ethyloxan-4-amine molecule. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, making it susceptible to reaction with a wide range of electrophiles.

Nucleophilic Reactions (e.g., Acylation, Alkylation, Sulfonylation)

As a potent nucleophile, the amine functionality of this compound is expected to readily undergo nucleophilic substitution reactions with various electrophilic partners.

Acylation: The reaction with acylating agents such as acid chlorides, anhydrides, or esters will yield the corresponding N-acylated derivatives (amides). These reactions typically proceed via a nucleophilic acyl substitution mechanism and are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Alkylation: Alkylation of the amine with alkyl halides would lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. The reaction follows a nucleophilic substitution pathway (typically SN2). Over-alkylation can be a significant side reaction, leading to a mixture of products.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base is expected to produce the corresponding sulfonamides. This reaction is analogous to acylation and is a common method for the protection of amines or for the synthesis of biologically active compounds.

| Reaction Type | Electrophile Example | Product |

| Acylation | Acetyl chloride | N-(2-Ethyloxan-4-yl)acetamide |

| Alkylation | Methyl iodide | 2-Ethyl-N-methyloxan-4-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-Ethyloxan-4-yl)benzenesulfonamide |

Condensation and Imine Formation Reactions

The primary amine of this compound is expected to undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. oup.comrsc.org This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. oup.com The reaction is reversible and can be driven to completion by the removal of water. oup.com

| Carbonyl Reactant | Product (Imine) |

| Benzaldehyde | (E)-N-Benzylidene-1-(2-ethyloxan-4-yl)methanamine |

| Acetone | N-(2-Ethyloxan-4-yl)propan-2-imine |

Formation of Urethane (B1682113) and Urea (B33335) Derivatives

The nucleophilic nature of the amine allows for the synthesis of urethane and urea derivatives, which are important functional groups in medicinal chemistry and materials science.

Urethane Formation: Reaction with chloroformates or isocyanates will lead to the formation of urethanes (carbamates). For instance, reaction with benzyl (B1604629) chloroformate would yield a carbamate-protected amine.

Urea Formation: The reaction of this compound with isocyanates or carbamoyl (B1232498) chlorides is the most direct route to substituted ureas. nyu.educas.cn Symmetrical ureas can also be formed through reactions involving phosgene (B1210022) or its equivalents, though these reagents are highly toxic. nyu.edu Greener synthetic routes using carbon dioxide as a C1 source are also being developed for urea synthesis from amines. nih.gov

| Reagent | Product Class | Product Name Example |

| Benzyl chloroformate | Urethane | Benzyl (2-ethyloxan-4-yl)carbamate |

| Phenyl isocyanate | Urea | 1-(2-Ethyloxan-4-yl)-3-phenylurea |

Reactivity of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (oxane) ring in this compound is a saturated heterocyclic ether and is generally considered to be chemically stable and unreactive under most conditions. Its reactivity is largely limited to harsh conditions that can induce ring opening or free-radical substitution.

Stereoelectronic Effects on Ring Opening and Stability

The tetrahydropyran ring exists predominantly in a chair conformation to minimize torsional and steric strain. The substituents (the ethyl group at C2 and the amine group at C4) can exist in either axial or equatorial positions. The relative stability of the conformers will be dictated by the steric bulk of these groups, with a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Stereoelectronic effects, such as the anomeric effect, are less influential in this specific molecule as there is no substituent at the anomeric carbon (C2 or C6) that can engage in stabilizing orbital interactions with the ring oxygen's lone pairs. The stability of the ring is high, and ring-opening reactions would require strong Lewis or Brønsted acids and high temperatures. Such reactions would likely proceed via protonation of the ring oxygen followed by nucleophilic attack, leading to a mixture of ring-opened products.

Substitution and Functionalization of the Oxane Moiety

Direct substitution or functionalization of the C-H bonds on the tetrahydropyran ring is challenging due to their low reactivity. Such transformations would likely require radical-based reactions (e.g., halogenation under UV light) or powerful organometallic reagents, which may lack selectivity and could also react with the more reactive amine group. Therefore, selective functionalization of the oxane moiety in the presence of the amine would necessitate a protection-deprotection strategy for the amine group.

Oxidative and Reductive Transformations

A comprehensive search of chemical databases and scholarly articles did not yield any specific studies on the oxidative or reductive transformations of this compound. While the chemical literature extensively covers the oxidation and reduction of amines and cyclic ethers as separate functional groups, dedicated research on this bifunctional molecule is absent. General principles of amine chemistry suggest that the primary amine group in this compound could potentially undergo oxidation to form nitroso, nitro, or hydroxylamine (B1172632) derivatives, or be involved in reductive amination reactions. However, without experimental data, the specific reagents, conditions, and resulting product distributions remain speculative.

Acid-Base Properties and Protonation Equilibria

There is a notable absence of experimentally determined acidity constants (pKa) or detailed studies on the protonation equilibria of this compound. The basicity of the amine group is a key characteristic that would govern its behavior in chemical reactions and biological systems. While it is expected to be a weak base, similar to other primary amines, the precise influence of the 2-ethyl-tetrahydropyran ring on its basicity has not been quantified. Understanding the protonation state of the molecule under different pH conditions is fundamental to predicting its reactivity and solubility, yet this information is not currently available in the public domain.

Mechanistic Studies of Key Reactions Involving this compound

Consistent with the lack of data on its fundamental reactivity, there are no published mechanistic studies detailing the reaction pathways of this compound. Research in this area would typically involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the step-by-step processes of its reactions. Such investigations are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. The absence of this information underscores the unexplored nature of this compound's chemical behavior.

Computational Chemistry and Theoretical Investigations of 2 Ethyloxan 4 Amine

Quantum Chemical Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic structure and properties of molecules.

DFT and ab initio calculations are employed to determine the electronic structure of 2-Ethyloxan-4-amine. This involves calculating the energies and spatial distributions of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions thaiscience.infoschrodinger.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability, reactivity, and potential for electronic excitation schrodinger.comchalcogen.rojournalirjpac.com. A smaller gap generally indicates higher reactivity and a greater tendency to absorb light in the visible spectrum. For a molecule like this compound, which lacks extensive conjugation, the HOMO-LUMO gap would reflect the inherent electronic properties of the saturated oxane ring and the amine functional group. Studies on similar amine-containing molecules often report HOMO-LUMO gaps that correlate with their electronic behavior and reactivity ekb.egnih.govwuxibiology.com.

Quantum chemical calculations can accurately map the distribution of electron density within the molecule. This is often visualized through electrostatic potential (ESP) maps, which depict regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential on the molecular surface journalirjpac.comlibretexts.orgwuxiapptec.comyoutube.com. ESP maps are invaluable for predicting sites of nucleophilic (electron-rich, typically red areas on the map) and electrophilic (electron-deficient, typically blue areas) attack, thereby providing insights into the molecule's chemical reactivity and intermolecular interaction preferences journalirjpac.comwuxiapptec.com. For this compound, the ESP map would likely highlight the electron-rich nitrogen atom of the amine group and potentially the oxygen atom of the oxane ring, while regions around hydrogen atoms bonded to carbon might show more positive potentials.

Conformational Analysis and Energetic Landscapes

Molecules with single bonds, such as this compound, can adopt various spatial arrangements called conformations due to rotation around these bonds scribd.com. The oxane ring itself typically adopts a chair conformation to minimize steric strain. The ethyl group at position 2 and the amine group at position 4 can occupy either axial or equatorial positions on the ring. Conformational analysis, often employing molecular mechanics or DFT calculations, aims to identify all possible stable conformers and determine their relative energies. This process involves mapping the "energetic landscape" to find the global minimum (most stable conformer) and local minima, as well as the transition states connecting them nih.govyoutube.comyoutube.com. The stability of different conformers is influenced by steric interactions (e.g., gauche interactions, 1,3-diaxial interactions) and electronic effects. Computational studies would identify the most energetically favorable conformation(s) for this compound, which is crucial for understanding its interactions and reactivity.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT can accurately calculate these shifts modgraph.co.uklibretexts.org. These predicted shifts help in assigning signals in experimental NMR spectra and confirming molecular structure. Studies on various amines have shown good correlation between calculated and experimental ¹H NMR chemical shifts, with typical root-mean-square errors around 0.1-0.2 ppm modgraph.co.uk.

IR Vibrational Frequencies: Density Functional Theory can accurately predict the vibrational frequencies of a molecule, which directly correspond to the absorption bands observed in Infrared (IR) spectroscopy dtic.millibretexts.org. For this compound, characteristic IR absorptions would be expected for the N-H stretching and bending modes of the secondary amine group, as well as C-H stretching and bending modes of the alkyl and ring structures, and C-N stretching frequencies dtic.milorgchemboulder.com. For instance, secondary amines typically exhibit an N-H stretch in the range of 3350-3310 cm⁻¹ and a C-N stretch for aliphatic amines between 1250–1020 cm⁻¹ orgchemboulder.com.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic excitation energies, which correspond to the absorption maxima in UV-Visible (UV-Vis) spectra. While this compound is not expected to have strong UV-Vis absorptions due to its lack of extensive π-conjugation, these calculations are standard for understanding electronic transitions, particularly for molecules that might undergo photoexcitation.

Computational Studies of Reaction Mechanisms and Transition States

DFT can be extensively used to elucidate reaction mechanisms, identify reaction intermediates, and determine transition states and activation energies for chemical transformations involving amines researchgate.netmdpi.comnih.govpeerj.comescholarship.org. For this compound, computational studies could investigate its potential reactivity, such as nucleophilic reactions involving the amine group or reactions affecting the oxane ring. By calculating the energy profiles of proposed reaction pathways, researchers can determine the most kinetically and thermodynamically favored routes, identifying rate-determining steps and transition states researchgate.netmdpi.comescholarship.org.

Analysis of Intermolecular Interactions and Crystal Packing

When a molecule exists in a solid state, its physical properties are heavily influenced by how the molecules pack together, governed by intermolecular forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice nih.govscirp.orgresearchgate.netrsc.org. This analysis breaks down the total Hirshfeld surface into contributions from different atom-pair contacts (e.g., H···H, O···H, N···H, C···H). For amine-containing compounds, hydrogen bonding (N-H···O, N-H···N) and van der Waals forces are typically significant contributors to crystal packing nih.govscirp.orgresearchgate.netmdpi.com. By examining the percentage contributions of various contacts from Hirshfeld surface analysis, insights can be gained into the factors dictating the crystal structure and stability of this compound, should it be crystallized. For example, studies on similar compounds have reported significant contributions from H···H (e.g., 46.1% nih.gov) and O···H/H···O interactions (e.g., 10.5% nih.gov).

Applications of 2 Ethyloxan 4 Amine in Advanced Organic Synthesis

Utilization in Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov Primary amines are frequent participants in many well-known MCRs, such as the Ugi and Biginelli reactions. The amine functionality of 2-Ethyloxan-4-amine makes it a potential candidate for such reactions.

For example, in a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide. This approach is often used to create large libraries of diverse compounds for drug discovery screening. While cyclic amines are known to participate in MCRs, researchgate.net there is no specific published research demonstrating the use of this compound in any multicomponent reaction for library synthesis.

Development of Novel Functional Molecules Through Derivatization

The primary amine group in this compound is a prime target for derivatization to create new functional molecules. Standard organic transformations can be applied to modify this group and explore the resulting properties. Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations can attach a wide variety of functional groups to the this compound scaffold, potentially leading to molecules with novel chemical or biological activities. Derivatization is a cornerstone of medicinal chemistry for optimizing lead compounds. However, specific studies detailing the synthesis and function of derivatives of this compound are absent from the current body of scientific literature.

Stereochemical Control and Asymmetric Induction in Synthetic Transformations

The structure of this compound contains stereocenters, meaning it can exist as different stereoisomers. Chiral amines are highly valuable in asymmetric synthesis, where they can be used as chiral catalysts, chiral auxiliaries, or chiral building blocks to control the stereochemical outcome of a reaction. nih.govmdpi.com

A resolved, enantiomerically pure form of this compound could potentially be used to induce asymmetry in reactions. For instance, it could serve as a chiral ligand for a metal catalyst or be used to form a chiral imine intermediate, directing the approach of a nucleophile to one face of the molecule. Asymmetric organocatalysis, in particular, heavily relies on chiral secondary and primary amines to catalyze a wide range of stereoselective transformations. mdpi.com Despite these potential applications, there is no published research that describes the use of this compound for stereochemical control or as an element in asymmetric induction.

Exploration of 2 Ethyloxan 4 Amine in Materials Science and Coordination Chemistry

Utilization as a Ligand in Metal Complex Chemistry

The amine functional group in 2-Ethyloxan-4-amine makes it a candidate for use as a ligand in coordination chemistry. Ligands are molecules or ions that donate a pair of electrons to a central metal atom or ion, forming a coordination complex.

Synthesis and Characterization of Metal-Amine Complexes

In theory, this compound could react with various metal salts under appropriate conditions to form metal-amine complexes. The synthesis would likely involve the reaction of the amine with a metal precursor, such as a metal halide or nitrate, in a suitable solvent. The lone pair of electrons on the nitrogen atom of the amine group would coordinate to the metal center.

Characterization of such hypothetical complexes would involve a suite of analytical techniques to determine their structure and properties.

| Analytical Technique | Information Gained |

| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the N-H stretching and bending vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complex's structure in solution by observing changes in the chemical shifts of protons and carbons near the coordination site. |

| X-ray Crystallography | Precise determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

Catalytic Applications of Coordination Compounds

Coordination compounds are widely used as catalysts in a variety of organic and industrial chemical processes. The properties of the metal center and the surrounding ligands determine the catalytic activity and selectivity. If complexes of this compound were synthesized, their potential as catalysts could be explored in reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties imparted by the this compound ligand would be crucial in influencing the outcome of these catalytic transformations.

Integration into Polymeric and Supramolecular Structures

The bifunctional nature of this compound, possessing both a reactive amine group and a heterocyclic ring, makes it a potential building block for polymeric and supramolecular materials.

Monomer in Polymerization Reactions

The primary amine group of this compound could participate in various polymerization reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides, or with epoxides to form epoxy resins. The incorporation of the oxane ring into the polymer backbone would influence the physical and chemical properties of the resulting material, such as its thermal stability, solubility, and mechanical strength.

Functionalization of Polymeric Materials for Specific Properties

Alternatively, this compound could be used to functionalize existing polymers. By grafting this molecule onto a polymer chain, the amine groups could be introduced to provide sites for further chemical modification, improve adhesion, or alter the surface properties of the material.

Role in the Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties. They are constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes.

The amine functionality of this compound makes it a potential candidate for use as a linker or a modifying agent in the synthesis of COFs and MOFs. It could be incorporated into the framework structure through the formation of imine bonds in COFs or by coordinating to the metal nodes in MOFs. The inclusion of the this compound unit could introduce specific functionalities and influence the pore size and chemical environment within the framework, potentially leading to applications in gas storage, separation, and catalysis.

Emerging Research Directions and Future Outlook for 2 Ethyloxan 4 Amine

Q & A

Advanced Question

- Column Selection : Chiral columns (e.g., Chiralpak IA) for enantiomer resolution.

- Mobile Phase : Adjust pH (e.g., 0.1% trifluoroacetic acid) to improve peak symmetry.

- Detection : Couple UPLC with high-resolution MS (Q-TOF) for trace impurity analysis.

Method validation per ICH Q2(R1) guidelines ensures robustness .

How can computational models enhance the study of this compound’s pharmacokinetics?

Advanced Question

- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM force fields.

- QSAR Models : Train on datasets of amine bioavailability to predict ADME properties.

- Docking Studies : Identify binding modes with target enzymes (e.g., cytochrome P450).

Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.